molecular formula C8H9ClN2O4S B2568280 Methyl 2-(6-chloropyridine-3-sulfonamido)acetate CAS No. 1016698-31-9

Methyl 2-(6-chloropyridine-3-sulfonamido)acetate

Cat. No.: B2568280
CAS No.: 1016698-31-9
M. Wt: 264.68
InChI Key: ZCSMHBVQJYENLD-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for methyl 2-(6-chloropyridine-3-sulfonamido)acetate follows established conventions for complex organic molecules containing multiple functional groups. The preferred International Union of Pure and Applied Chemistry name, as documented in official chemical databases, is methyl {[(6-chloro-3-pyridinyl)sulfonyl]amino}acetate. This nomenclature systematically describes the molecular structure by identifying the central acetate ester functionality with a substituted amino group attached to the methylene carbon.

The nomenclature construction begins with the acetate portion, representing the carboxylic acid methyl ester functional group that forms the backbone of the molecule. The 2-position indicates the location of the substituted amino group on the acetate chain. The sulfonamido designation specifically refers to the sulfonyl-amino linkage, where the sulfonyl group (sulfur dioxide) connects to an amino nitrogen atom. The 6-chloropyridine-3- prefix systematically describes the heterocyclic aromatic system, with the chlorine substituent positioned at the 6-position of the pyridine ring and the sulfonamide attachment point at the 3-position.

Alternative systematic nomenclature representations include the descriptor "this compound" which emphasizes the sulfonamido functional group terminology. The International Union of Pure and Applied Chemistry Blue Book guidelines for sulfonamide nomenclature specify that sulfonamido represents a shortened form derived from the systematic functional replacement approach, where the sulfonamide group acts as a substituent on the primary acetate structure. This nomenclature system ensures unambiguous identification of the compound's molecular structure across international scientific communication.

Properties

IUPAC Name

methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O4S/c1-15-8(12)5-11-16(13,14)6-2-3-7(9)10-4-6/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSMHBVQJYENLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNS(=O)(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with methyl glycinate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-chloropyridine-3-sulfonamido)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid .

Scientific Research Applications

Methyl 2-(6-chloropyridine-3-sulfonamido)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the chloropyridine ring can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

  • Methyl 2-(((((4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (): This compound, a sulfonylurea herbicide, shares the sulfonamide bridge and ester group but differs in the central heterocycle (triazine vs. pyridine).
  • Ethyl 2-(2,5-Diphenyl-1H-imidazole-4-yl) Acetate ():

    While lacking a sulfonamide group, this imidazole-based ester shares the ester functionality. The pyridine ring in the target compound likely confers distinct electronic properties, affecting binding interactions in biological systems .

Physicochemical and Reactivity Comparisons

  • Solubility : The methyl acetate group improves lipophilicity relative to ethyl esters (e.g., ), which may influence bioavailability in agrochemical formulations .

Key Takeaways

Feature Methyl 2-(6-Chloropyridine-3-Sulfonamido)Acetate Closest Analogs (Evidence)
Core Structure Pyridine-sulfonamide Triazine-sulfonamide ()
Key Substituents 6-Cl, methyl acetate Methoxy, ethyl groups ()
Potential Use Agrochemicals, medicinal chemistry Herbicides ()
Reactivity High (Cl substituent) Moderate (methoxy substituent)

Biological Activity

Methyl 2-(6-chloropyridine-3-sulfonamido)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chloropyridine ring and a sulfonamide functional group, which are critical for its biological interactions. The sulfonamide group is known for its ability to form hydrogen bonds, which can inhibit enzyme activity and disrupt cellular processes. The chloropyridine moiety can engage in π-π interactions with aromatic residues in proteins, enhancing its biological efficacy.

The compound's mechanism of action primarily involves:

  • Enzyme Inhibition : The sulfonamide group can interact with the active sites of various enzymes, potentially inhibiting their functions.
  • Receptor Interaction : The chloropyridine ring may interact with specific receptors or nucleic acids, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures often exhibit antimicrobial properties. This compound has been studied for its potential to inhibit bacterial growth, particularly through mechanisms that target dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria .

Anticancer Potential

The compound has shown promise in cancer research. Studies have suggested that similar sulfonamide derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, related compounds have demonstrated inhibitory effects on VEGFR-2 kinase, which plays a crucial role in angiogenesis .

Case Studies and Experimental Data

  • Inhibitory Activity Against Bacterial Strains : In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various bacterial strains. The compound's IC50 values indicate effective concentrations required to achieve 50% inhibition of bacterial growth.
  • Anticancer Efficacy : In preclinical models, similar compounds have been shown to reduce tumor growth rates in xenograft models of human colorectal carcinoma. For example, a related compound demonstrated an IC50 value of 1.46 µM against VEGFR-2 kinase, indicating strong potential for therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundChloropyridine and sulfonamide groupsAntimicrobial, anticancer
Methyl 2-(4-chloropyridine-3-sulfonamido)acetateDifferent substitution pattern on pyridine ringVaries in reactivity and activity
Methyl 2-(6-bromopyridine-3-sulfonamido)acetateBromine substitution affects electronic propertiesPotentially different biological activity

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagent/SolventTemperatureYield (%)Source
SulfonylationDMF, NaOH0–25°C65–78

How can NMR spectroscopy resolve structural ambiguities in this compound?

Level: Basic
Methodological Answer:
1H and 13C NMR are critical for confirming the sulfonamide linkage and ester group. Key spectral features:

  • 1H NMR: A singlet (~3.7 ppm) for the methoxy group (COOCH3) and a downfield shift (~8.5 ppm) for pyridine protons .

  • 13C NMR: Peaks at ~165 ppm (ester carbonyl) and ~150 ppm (sulfonamide-linked pyridine carbons) .

    Recommendation: Use CD3OD or DMSO-d6 as solvents to enhance solubility and resolve exchangeable protons (e.g., NH) .

What computational strategies predict the bioactivity of derivatives of this compound?

Level: Advanced
Methodological Answer:
3D-QSAR (Quantitative Structure-Activity Relationship) models can correlate structural features (e.g., substituents on the pyridine ring) with biological activity. For example:

  • Electrostatic and steric field analysis identifies regions where modifications enhance binding to target enzymes .
  • Docking simulations (e.g., using AutoDock Vina) assess interactions with pesticide targets like acetolactate synthase .

Q. Table 2: Key Parameters for 3D-QSAR Validation

ParameterValueRelevance
q² (cross-validated R²)>0.5Model robustness
Predicted R²>0.6External validation

How do solvent systems and pH influence LogP measurements for this compound?

Level: Advanced
Methodological Answer:
LogP values vary due to ionization of the sulfonamide group (pKa ~1–3). Methodological considerations :

  • Shake-flask method : Use buffered aqueous phases (pH 5.5–7.4) to stabilize the non-ionized form. Reported LogP ranges: 0.92–1.89 .
  • HPLC-based methods : C18 columns with isocratic elution (acetonitrile/water) provide reproducible results but require calibration with standards .

Q. Table 3: LogP Discrepancies and Resolutions

SourceLogPpHMethod
0.92–0.935.5–7.4Calculated
1.897.0Experimental

What are the challenges in crystallizing this compound, and how can they be addressed?

Level: Advanced
Methodological Answer:
Crystallization difficulties arise from the compound’s amphiphilic nature (polar sulfonamide vs. hydrophobic pyridine). Strategies include:

  • Solvent screening : Use DMF/water or acetone/hexane mixtures to balance polarity .
  • Seeding : Introduce microcrystals from analogous compounds (e.g., methyl 2-(5-bromopyridin-2-yl)acetate) to induce nucleation .

How can contradictory bioassay data for pesticidal activity be analyzed?

Level: Advanced
Methodological Answer:
Discrepancies may stem from differences in assay conditions (e.g., enzyme source, substrate concentration). Mitigation steps :

Meta-analysis : Pool data from multiple studies and apply heterogeneity tests (e.g., I² statistic) .

Dose-response normalization : Express activity as IC50 relative to a common reference standard (e.g., metsulfuron-methyl) .

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